molecular formula C24H26N4O3 B3007083 N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251598-30-7

N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B3007083
CAS No.: 1251598-30-7
M. Wt: 418.497
InChI Key: QEEQUAIINIHFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a 1,8-naphthyridine derivative featuring a 7-methyl-4-oxo core, a pyrrolidine-1-carbonyl group at position 3, and an N-(2-ethylphenyl)acetamide side chain.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-17-8-4-5-9-20(17)26-21(29)15-28-14-19(24(31)27-12-6-7-13-27)22(30)18-11-10-16(2)25-23(18)28/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEQUAIINIHFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide (CAS Number: 1251598-30-7) is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O3C_{24}H_{26}N_{4}O_{3}, with a molecular weight of 418.5 g/mol. The compound features a complex structure that includes a naphthyridine core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC24H26N4O3
Molecular Weight418.5 g/mol
CAS Number1251598-30-7

Anticancer Potential

Naphthyridine derivatives have also been explored for their anticancer properties. A study focusing on similar compounds showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism may involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment. Further investigation into this compound could reveal its efficacy against specific cancer types.

Neuropharmacological Effects

Given the structural features of this compound, it may interact with various neurotransmitter systems. Preliminary studies suggest that naphthyridine derivatives can modulate serotonin and dopamine receptors, indicating potential applications in treating neurological disorders. However, specific research on this compound's neuropharmacological effects remains to be elucidated.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several naphthyridine derivatives against common pathogens. The results indicated that certain modifications to the naphthyridine structure enhanced antimicrobial potency. While this compound was not the primary focus, its structural similarities suggest potential efficacy.

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on related naphthyridine compounds demonstrated significant cell death in cancer cell lines at micromolar concentrations. The study emphasized the importance of functional groups attached to the naphthyridine core in determining cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a 1,8-naphthyridine core with several analogs, but its substituents distinguish it:

  • Position 3: Pyrrolidine-1-carbonyl group (unlike sulfonyl or alkylamino groups in other derivatives).
  • Acetamide side chain : N-(2-ethylphenyl) substitution, contrasting with halogenated or sulfonamide-linked aryl groups in analogs.

Key structural analogs include:

N-(3,4-difluorophenyl)-2-[7-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (G313-0086): Features a 4-methylbenzenesulfonyl group at position 3 and a 3,4-difluorophenyl acetamide .

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67): A carboxamide derivative with an adamantyl substituent .

3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (Compound 2d): Includes a diethylaminomethyl group at position 3 .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₆N₄O₄ 458.5 3-pyrrolidine-1-carbonyl, N-(2-ethylphenyl) acetamide
G313-0086 C₂₄H₁₉F₂N₃O₄S 483.49 3-(4-methylbenzenesulfonyl), N-(3,4-difluorophenyl) acetamide
Compound 2d C₂₁H₂₅N₃O 335.45 3-(diethylaminomethyl), 2-phenyl
Compound 67 C₂₆H₃₅N₃O₂ 421.58 3-carboxamide (adamantyl), 1-pentyl

Research Findings and Implications

  • Substituent Impact : The pyrrolidine-1-carbonyl group in the target compound may improve binding affinity compared to bulkier sulfonyl groups (e.g., G313-0086) due to its compact, hydrogen-bonding capability.
  • Synthetic Flexibility: Sonochemical methods () and carboxamide-forming protocols () highlight the adaptability of 1,8-naphthyridine synthesis for diverse substituents .
  • Biological Gaps : Direct comparative studies on pharmacokinetics or toxicity between these analogs are lacking, emphasizing the need for targeted assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.